![molecular formula C10H13NO3 B6617470 4-amino-3-(2-hydroxyphenyl)butanoic acid CAS No. 1378802-99-3](/img/structure/B6617470.png)
4-amino-3-(2-hydroxyphenyl)butanoic acid
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Overview
Description
4-amino-3-(2-hydroxyphenyl)butanoic acid, also known as 4-aminophenylbutyric acid (4-APB), is a synthetic organic compound derived from the amino acid phenylalanine. It is a common ingredient in many pharmaceuticals and other products, and has been investigated for a variety of applications in scientific research.
Scientific Research Applications
4-APB has been studied for a variety of scientific applications, including its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of the neurotransmitter serotonin. In addition, 4-APB has been studied for its potential to reduce the toxicity of certain drugs, and as a potential treatment for Parkinson’s disease.
Mechanism of Action
The mechanism of action of 4-APB is not yet fully understood. However, it is known to interact with a number of different receptors, including the serotonin 5-HT2A and 5-HT2C receptors, the dopamine D2 receptor, and the glutamate NMDA receptor. It is believed that 4-APB modulates the activity of these receptors, which can lead to a variety of effects on the body, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-APB are still being studied. However, it is known to affect a number of different processes, including the release of neurotransmitters, the regulation of gene expression, and the regulation of cell signaling pathways. It has also been shown to modulate the activity of a number of different enzymes, and to affect the activity of the immune system.
Advantages and Limitations for Lab Experiments
4-APB is a relatively easy compound to synthesize, and it is widely available commercially. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 4-APB is a highly potent compound, and should be handled with caution in the laboratory.
Future Directions
There are a number of potential future directions for research on 4-APB. These include further investigation of its potential use as an antidepressant and anxiolytic agent, as well as its potential anti-inflammatory and anti-cancer properties. Other possible areas of research include its ability to modulate the activity of the neurotransmitter serotonin, its potential to reduce the toxicity of certain drugs, and its potential use as a treatment for Parkinson’s disease.
Synthesis Methods
The synthesis of 4-APB is a multi-step process that begins with the conversion of phenylalanine to 4-hydroxybenzoic acid. This is achieved by reacting phenylalanine with hydrochloric acid and then heating the mixture. The resulting 4-hydroxybenzoic acid is then converted to 4-APB by reacting it with dicyclohexylcarbodiimide and dimethylaminopyridine in dimethylformamide.
properties
IUPAC Name |
4-amino-3-(2-hydroxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-7(5-10(13)14)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYMHRSKGPQZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2-hydroxyphenyl)butanoic acid |
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